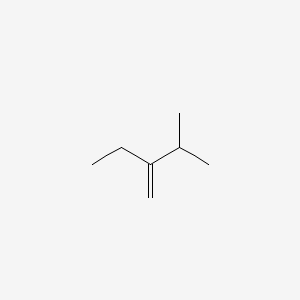
2-Ethyl-3-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-butene is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 2-ethyl-3-methylbut-1-ene and 3-methyl-2-ethyl-1-butene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methyl-butene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2-ethyl-3-methyl-1-butanol can be dehydrated using an acid catalyst to produce 2-ethyl-3-methyl-butene.
Industrial Production Methods: In industrial settings, the production of 2-ethyl-3-methyl-butene often involves catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like 2-ethyl-3-methyl-butene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methyl-butene undergoes various chemical reactions typical of alkenes, including:
Addition Reactions: These include hydrogenation, halogenation, and hydrohalogenation.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For instance, oxidation with potassium permanganate can yield a diol.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers. This is particularly relevant in the production of synthetic materials.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in an inert solvent.
Oxidation: Utilizes oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Hydrogenation: Produces 2-ethyl-3-methylbutane.
Halogenation: Forms compounds like 2-bromo-2-ethyl-3-methylbutane.
Oxidation: Results in diols or carbonyl compounds depending on the conditions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-butene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of synthetic materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 2-ethyl-3-methyl-butene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst, leading to the formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3-methyl-butene can be compared with other alkenes such as:
2-Methyl-2-butene: Similar in structure but with different substituents.
3-Methyl-1-butene: Another isomer with a different arrangement of the carbon chain.
2-Methyl-1-butene: Differing in the position of the double bond.
Uniqueness: 2-Ethyl-3-methyl-butene is unique due to its specific branching and the position of its double bond, which influences its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
7357-93-9 |
|---|---|
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
2-methyl-3-methylidenepentane |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ADHCYQWFCLQBFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


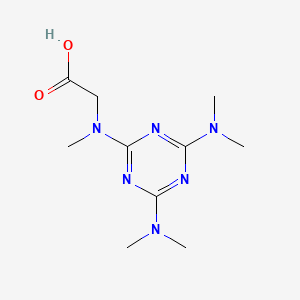

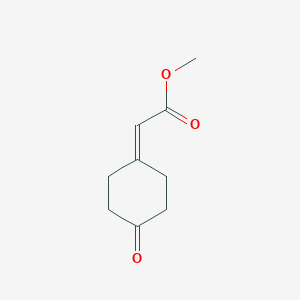
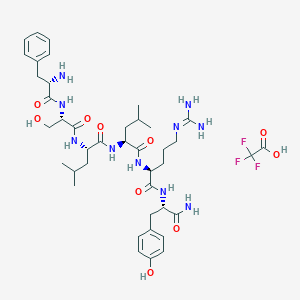
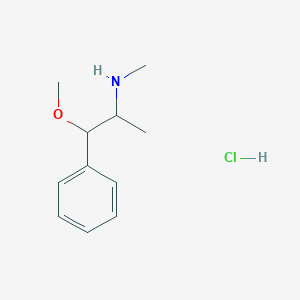
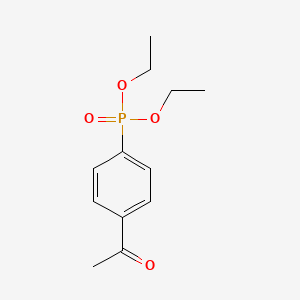
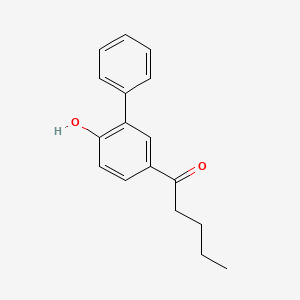

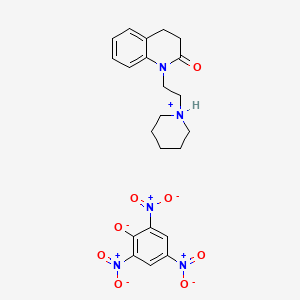
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
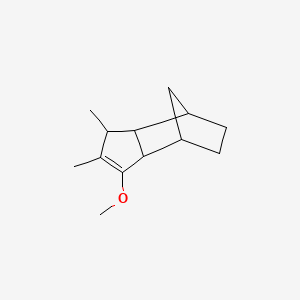
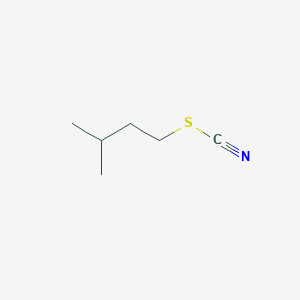
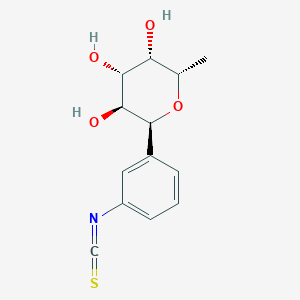
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
